

Physicochemical Properties of Desmethylocabozantinib: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Desmethylocabozantinib*

Cat. No.: *B15354558*

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Introduction

Desmethylocabozantinib is a significant metabolite of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's pharmacokinetics, metabolism, and overall therapeutic profile. This technical guide provides a detailed overview of the core physicochemical properties of **Desmethylocabozantinib**, methodologies for their determination, and its role in relevant signaling pathways.

Core Physicochemical Properties

A summary of the key physicochemical properties of **Desmethylocabozantinib** is presented below. Experimentally determined values are provided where available, supplemented by computationally predicted data to offer a comprehensive profile.

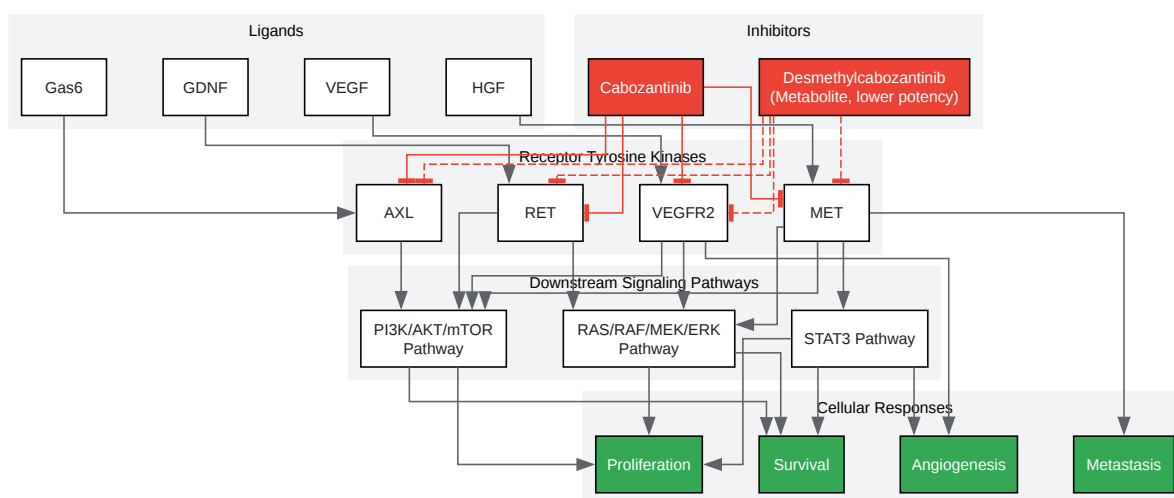
Property	Value	Source
IUPAC Name	N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide	N/A
CAS Number	1628530-42-6	[1]
Chemical Formula	C27H22FN3O5	[1]
Molecular Weight	487.49 g/mol	[1]
Predicted Melting Point	245-255 °C	Predicted
Predicted Boiling Point	780-800 °C	Predicted
Predicted Water Solubility	0.01-0.05 g/L	Predicted
Predicted pKa (most acidic)	8.5-9.5	Predicted
Predicted pKa (most basic)	4.0-5.0	Predicted
Predicted logP	3.5-4.5	Predicted
Predicted Polar Surface Area	100-110 Å²	Predicted

Signaling Pathway Involvement

Desmethylocabozantinib is a metabolite of Cabozantinib, which is known to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor progression, angiogenesis, and metastasis. These include MET, VEGFR2, AXL, and RET. While the inhibitory potency of

Desmethylocabozantinib is generally reported to be significantly lower than that of the parent compound, its formation through metabolism by enzymes such as CYP3A4 suggests it may still interact with the same signaling pathways, albeit with reduced affinity.[2][3][4]

The following diagram illustrates the primary signaling pathways targeted by the parent compound, Cabozantinib. It is hypothesized that **Desmethylocabozantinib** interacts with these same pathways.



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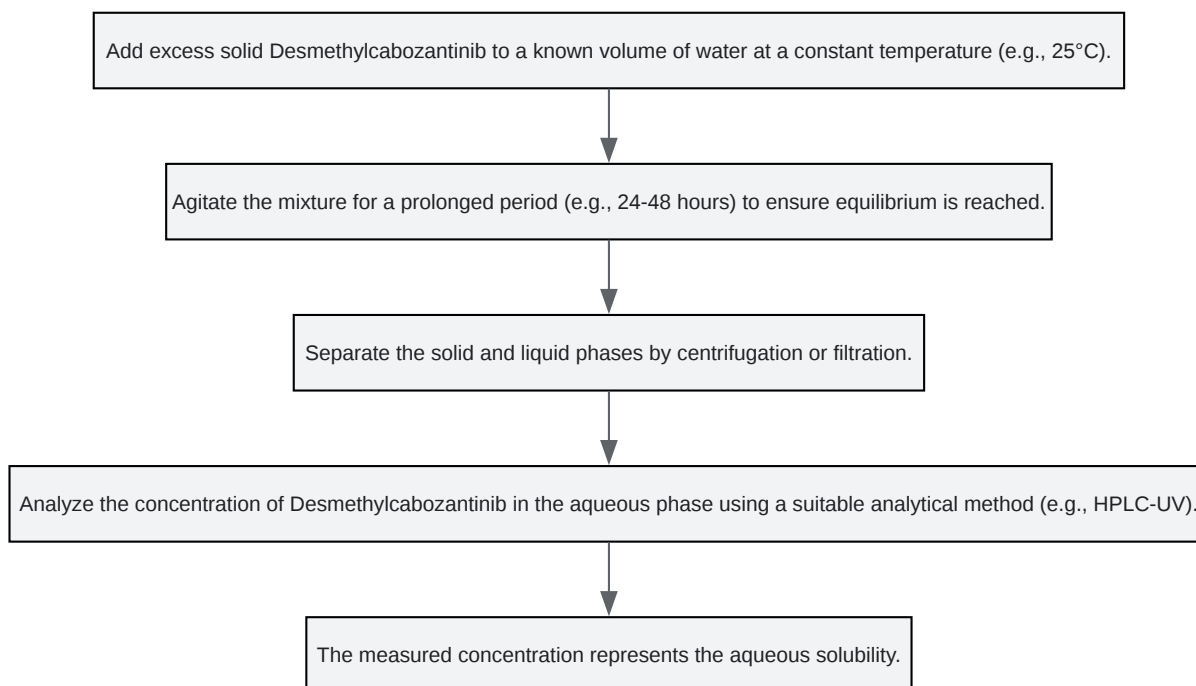
Caption: Signaling pathways targeted by Cabozantinib and its metabolite, **Desmethylcabozantinib**.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are standard protocols applicable to small molecules like **Desmethylcabozantinib**.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.[1][5][6]

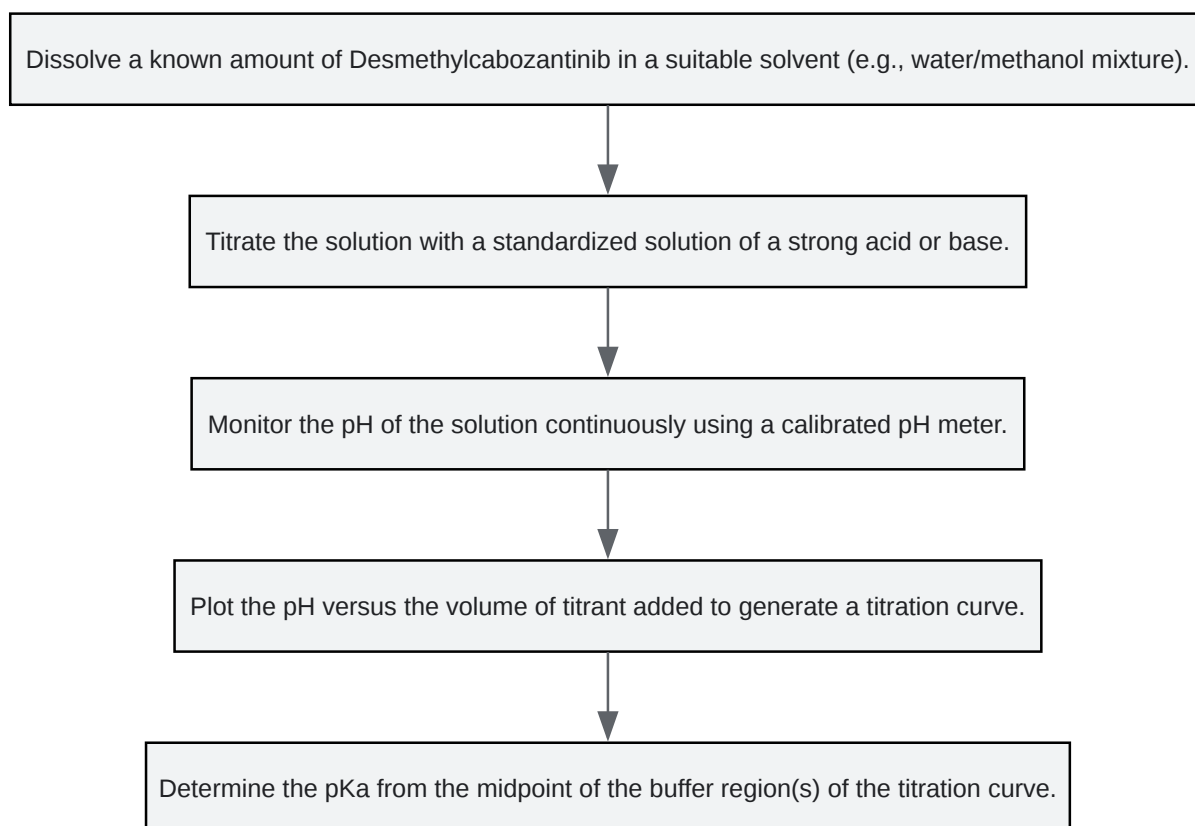


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Caption: Workflow for determining water solubility using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.^{[7][8][9][10]}

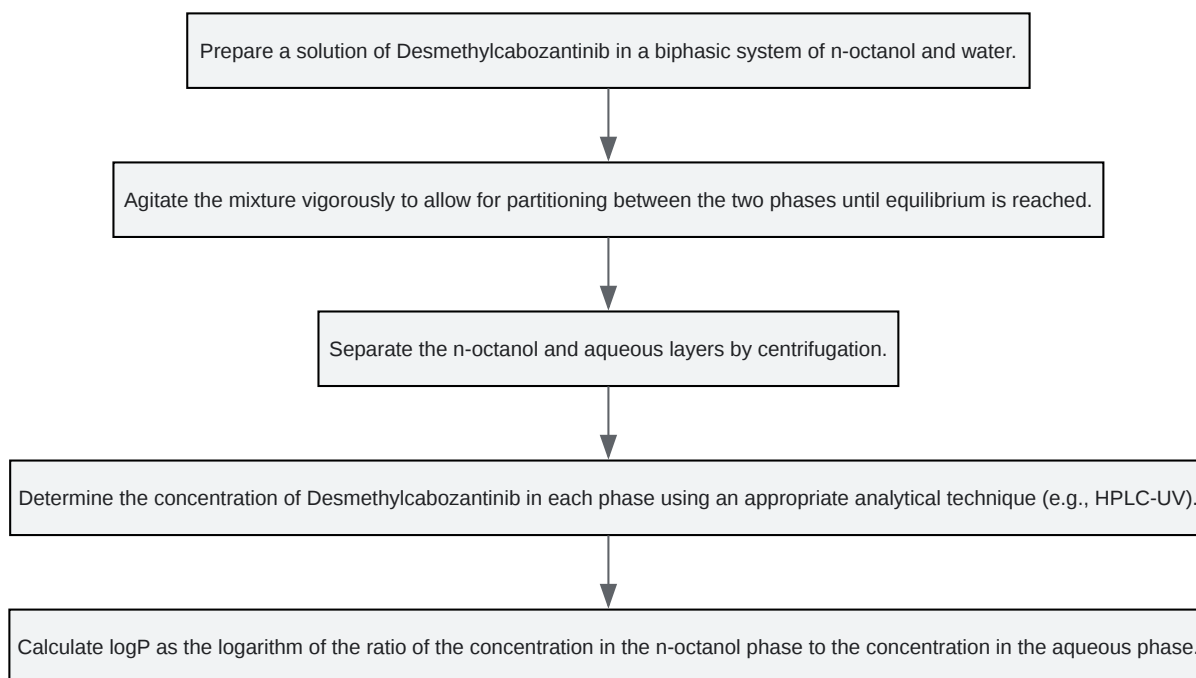


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Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.^{[11][12][13][14][15]}



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Caption: Workflow for logP determination using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Desmethylcabozantinib**. While experimental data for this specific metabolite is limited, the provided predicted values and established experimental protocols offer a robust framework for researchers and drug development professionals. A thorough characterization of **Desmethylcabozantinib** is essential for a complete understanding of the disposition and therapeutic window of its parent compound, Cabozantinib. Further experimental validation of the predicted properties is recommended to refine this profile.

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